molecular formula C9H7FN2 B127394 8-Fluoroquinolin-4-amine CAS No. 148401-38-1

8-Fluoroquinolin-4-amine

Cat. No. B127394
M. Wt: 162.16 g/mol
InChI Key: PFULPFXDXVNQCQ-UHFFFAOYSA-N
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Patent
US05597836

Procedure details

To a solution at 15°-20° C of 4-azido-8-fluoroquinoline in 12 mL of absolute ethanol was added a portion of 0.57g (0.015 mol) of sodium borohydride. A powerful exotherm with vigorous evolution of gas was observed. The solution was cooled in ice and the remainder of the hydride was added in small portions within five minutes. The ice bath was then is removed. After about two hours, the mixture was poured into about 200 mL of ice water. The precipitate was collected and air dried overnight. Yield 1.35 g. M.P. 184°-186° C.
Name
4-azido-8-fluoroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:13]2[C:8](=[C:9]([F:14])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)=[N+]=[N-].[BH4-].[Na+].[H-]>C(O)C>[NH2:1][C:4]1[C:13]2[C:8](=[C:9]([F:14])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
4-azido-8-fluoroquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=NC2=C(C=CC=C12)F
Name
Quantity
0.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice
CUSTOM
Type
CUSTOM
Details
The ice bath was then is removed
ADDITION
Type
ADDITION
Details
the mixture was poured into about 200 mL of ice water
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
air dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC=NC2=C(C=CC=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.